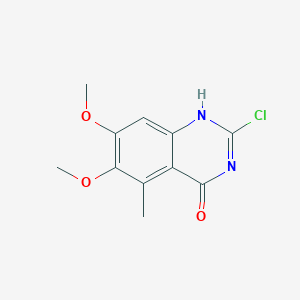
2-chloro-6,7-dimethoxy-5-methyl-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6,7-dimethoxy-5-methyl-1H-quinazolin-4-one is a chemical compound with significant interest in various fields of scientific research. It is known for its unique chemical structure and properties, which make it valuable in both academic and industrial applications.
Méthodes De Préparation
The synthesis of 2-chloro-6,7-dimethoxy-5-methyl-1H-quinazolin-4-one involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can vary, but typically involve the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that may include condensation, cyclization, and functional group modifications. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
2-chloro-6,7-dimethoxy-5-methyl-1H-quinazolin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-chloro-6,7-dimethoxy-5-methyl-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for developing new materials and compounds.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can act as a probe or marker in various assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity is being explored for treating various diseases.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-chloro-6,7-dimethoxy-5-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-chloro-6,7-dimethoxy-5-methyl-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: This compound shares structural similarities but differs in its functional groups and reactivity.
CID 6540461: Another similar compound with distinct chemical properties and applications.
CID 5362065: This compound has similar uses in research but varies in its synthesis and chemical behavior.
CID 5479530: Known for its unique biological activity, this compound is often compared with this compound in studies.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile and valuable compound in various fields of research.
Propriétés
IUPAC Name |
2-chloro-6,7-dimethoxy-5-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-5-8-6(13-11(12)14-10(8)15)4-7(16-2)9(5)17-3/h4H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVHVVQWYYBKLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)OC)NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1OC)OC)NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














